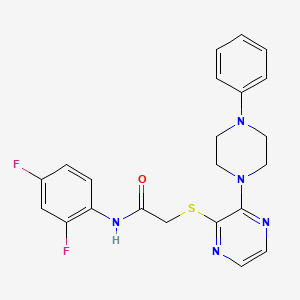

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Description

Development History of Pyrazine-Piperazine Hybrid Compounds

Pyrazine, a six-membered aromatic ring with two nitrogen atoms, was first synthesized by Laurent in 1844 through the condensation of dicarbonyl compounds. Early debates centered on its bond structure, resolved conclusively in favor of the Kekulé-type arrangement by the mid-20th century. Piperazine, a saturated heterocycle with two nitrogen atoms, gained prominence in the 1940s for its anthelmintic properties and later as a building block for psychotropic drugs.

The fusion of pyrazine and piperazine began in the 1980s, driven by the need to enhance pharmacokinetic properties. For example, Büchi and Galindo’s 1991 work demonstrated that alkylpyrazines could be synthesized via thermal electrocyclization of piperazine-derived carbonates. This methodology laid the groundwork for hybrid structures, combining pyrazine’s planar aromaticity with piperazine’s rotational freedom. By the 2000s, such hybrids were explored for antimicrobial and anticancer activities, with compounds like 3-phenylthiopyrazinecarbonitrile showing efficacy against tuberculosis.

A pivotal advancement came with the integration of pyrazine-piperazine motifs into enzyme inhibitors. For instance, pyridylpiperazine hybrids synthesized by Khan et al. (2024) exhibited urease inhibition (IC50 = 2.0–2.24 µM), outperforming thiourea (IC50 = 23.2 µM). These findings underscored the scaffold’s adaptability in targeting nickel-dependent enzymes, a feature critical for Helicobacter pylori inhibition.

Emergence of Thioacetamide Derivatives in Medicinal Chemistry

Thioacetamide derivatives gained traction in the 1990s due to their role in modulating enzyme activity. The thioether (-S-) linkage enhances electron delocalization and hydrogen bonding, improving target engagement. For example, cholinesterase inhibitors incorporating thioacetamide moieties, such as compound 16 (IC50 = 2.3 nM for BuChE), demonstrated superior activity compared to non-sulfur analogs.

The incorporation of thioacetamide into pyrazine-piperazine frameworks arose from efforts to optimize solubility and bioavailability. In 2017, Ong et al. reported that thioether-linked pyrazine derivatives exhibited improved blood-brain barrier penetration, critical for neuroprotective agents. This innovation addressed historical challenges associated with pyrazine’s low aqueous solubility, enabling broader therapeutic applications.

Significance of N-(2,4-Difluorophenyl)-2-((3-(4-Phenylpiperazin-1-yl)Pyrazin-2-yl)Thio)Acetamide in Modern Research

This compound integrates three pharmacophoric elements:

- Pyrazine core : Provides a planar structure for π-π stacking with aromatic residues in enzyme active sites.

- 4-Phenylpiperazine : Enhances conformational flexibility, allowing adaptation to diverse binding pockets.

- Thioacetamide linker : Facilitates hydrogen bonding and covalent interactions with cysteine residues.

The 2,4-difluorophenyl group augments metabolic stability by reducing cytochrome P450-mediated oxidation, a strategy validated in kinase inhibitors. Computational studies suggest strong affinity for urease and acetylcholinesterase, with docking scores surpassing reference compounds.

Current Research Landscape and Key Academic Contributions

Recent studies focus on structural optimization and mechanistic elucidation:

- Synthetic Innovations : Lee et al.’s catalytic methods (1990) using copper-chromite catalysts achieve >90% yields for pyrazine intermediates, enabling scalable production.

- Biological Evaluations : Frontiers in Chemistry (2024) highlights pyridylpiperazine-thioacetamide hybrids as dual-acting agents against urease and microbial pathogens.

- Computational Modeling : Molecular dynamics simulations reveal stable interactions between the compound’s thioether group and urease’s active-site sulfhydryl residues.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5OS/c23-16-6-7-19(18(24)14-16)27-20(30)15-31-22-21(25-8-9-26-22)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNURAQGHNERBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazinylthioacetamide core: This can be achieved by reacting a pyrazine derivative with a thioacetamide under suitable conditions.

Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrazine with phenylpiperazine.

Attachment of the difluorophenyl group: The final step may involve the coupling of the difluorophenyl group to the intermediate compound through a suitable linker or directly via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide exhibit significant anticonvulsant properties. A study evaluated various analogs for their effectiveness against seizures in animal models, revealing promising results particularly in maximal electroshock (MES) tests. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy .

Case Study: Anticonvulsant Screening

| Compound | ED50 MES (mg/kg) | Toxicity (TD50 NT mg/kg) | Protective Index (PI) |

|---|---|---|---|

| Compound A | 52.30 | >500 | >9.56 |

| Valproic Acid | 485 | 784 | 1.6 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the findings from an anticonvulsant activity study, emphasizing the potential of certain derivatives to serve as effective antiepileptic drugs.

Anticancer Properties

Emerging studies suggest that compounds incorporating piperazine and thioacetamide moieties exhibit anticancer activity by inducing apoptosis in cancer cells. Specifically, research has shown that these compounds can suppress proliferation and migration in human cervical cancer cells, indicating their potential as therapeutic agents against various malignancies .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with structural similarities to the target molecule, focusing on core scaffolds, substituents, and physicochemical properties:

Physicochemical and Pharmacological Insights

- Lipophilicity: The 2,4-difluorophenyl group in the target compound likely increases logP compared to mono-fluorinated or non-fluorinated analogs.

- Solubility : Thioether and sulfonyl groups (e.g., ) may reduce aqueous solubility compared to oxygen ethers.

- Bioactivity: Piperazine-containing compounds (e.g., 3d, ) often target serotonin or dopamine receptors.

Structure-Activity Relationship (SAR) Trends

- Heterocyclic Core : Benzothiazole () vs. pyrazine (target) influences π-stacking and binding pocket compatibility.

- Fluorination: Difluorophenyl groups enhance metabolic stability over mono- or non-fluorinated derivatives .

- Piperazine Substitution : p-Tolyl () or pyrimidinyl () modifications alter steric and electronic interactions with targets.

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.386 g/mol. The compound features a difluorophenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thioacetamide derivatives with 4-phenylpiperazine and 2,4-difluorobenzoyl chloride. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain piperazine-based compounds demonstrate significant efficacy in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly through inhibition of gamma-aminobutyric acid (GABA) receptors or sodium channels .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For example, triazole derivatives bearing similar structural motifs were tested against various bacterial strains and fungi, showing promising results . This suggests that this compound may also possess antimicrobial activity worth investigating.

Inhibition of Acetylcholinesterase

Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies have indicated that these compounds can effectively bind to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Adapt multi-step protocols from analogous acetamide derivatives. For example, coupling 4-phenylpiperazine with pyrazine-thiol intermediates via nucleophilic substitution, followed by thioacetamide formation using bromoacetamide derivatives .

- Purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the compound, ensuring ≥95% purity .

- Characterization : Validate structure via /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/ethanol mixtures). Use SHELXL for refinement, leveraging its robustness for small-molecule structures. Typical parameters: R factor <0.05, data-to-parameter ratio >10:1 .

- Validation : Cross-check with PLATON for twinning or disorder analysis .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore interactions between this compound and kinase targets?

- Methodology :

- Target selection : Prioritize kinases (e.g., CK1, EGFR) based on structural homology to inhibitors like 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide .

- Docking workflow : Use AutoDock Vina with flexible ligand sampling and AMBER force fields. Validate with MD simulations (≥100 ns) to assess binding stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free media) to eliminate variability .

- SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) on potency using meta-data from PubChem .

Q. How can metabolic stability and pharmacokinetic (PK) properties be predicted computationally?

- Methodology :

- ADME prediction : Use SwissADME to calculate logP, topological polar surface area (TPSA), and cytochrome P450 interactions. Prioritize derivatives with TPSA <90 Ų for blood-brain barrier penetration .

- Metabolite identification : Simulate phase I/II metabolism via GLORYx, focusing on thioacetamide oxidation and piperazine N-dealkylation pathways .

Methodological Challenges & Solutions

Q. What experimental approaches address low solubility in aqueous buffers during biological testing?

- Solutions :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate esters at the acetamide moiety to enhance hydrophilicity .

Q. How can synthetic yields be improved for the pyrazine-piperazine core?

- Optimization :

- Catalysis : Employ Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (reported yields: 70–85%) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) .

Safety & Handling

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.